N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE
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Overview
Description
N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, a pyridine ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the construction of the pyrrolidine ring, followed by the introduction of the sulfonyl group. The pyridine ring is then synthesized and attached to the pyrrolidine-sulfonyl intermediate. Finally, the imidazole ring is formed and the carboxamide group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-PHENYL-1-[5-(PYRROLIDINE-1-SULFONYL)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and may exhibit similar chemical reactivity.
Pyridine derivatives: These compounds feature the pyridine ring and may have comparable pharmacological properties.
Imidazole derivatives: These compounds include the imidazole ring and may show similar enzyme inhibition or receptor binding activities.
The uniqueness of this compound lies in its combination of these functional groups, which can result in a distinct profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
N-phenyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-19(22-15-6-2-1-3-7-15)17-13-23(14-21-17)18-9-8-16(12-20-18)28(26,27)24-10-4-5-11-24/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOLULLEDIVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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